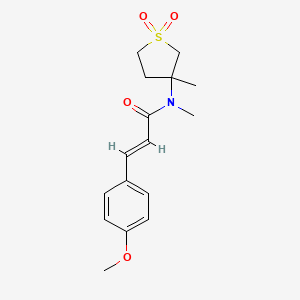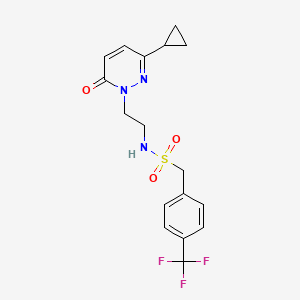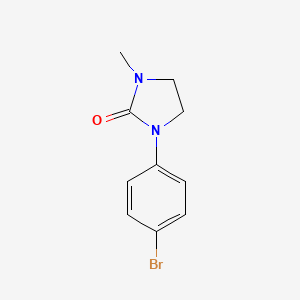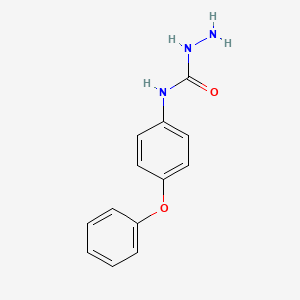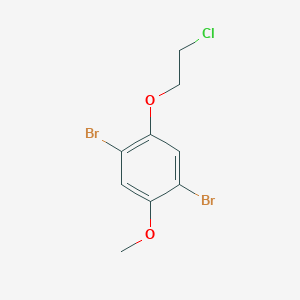
1-Methoxy-2,5-dibromo-4-(2-chloroethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of benzene, which is a cyclic compound with a ring of six carbon atoms. It has methoxy (-OCH3), bromo (-Br), and chloroethoxy (-OCH2CH2Cl) substituents attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring at its core, with the methoxy, bromo, and chloroethoxy groups attached at the 1, 2, and 4 positions respectively .Chemical Reactions Analysis
As a benzene derivative, this compound could undergo various types of reactions, including electrophilic aromatic substitution . The presence of the electron-donating methoxy group and the electron-withdrawing bromo and chloroethoxy groups would influence the reactivity of the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromo and chloroethoxy groups would likely make it relatively dense and polar .Aplicaciones Científicas De Investigación
Synthesis and Material Science
Synthesis of Nonsymmetric Pillar[5]arenes : The study by Kou et al. (2010) discusses the synthesis of nonsymmetric pillar[5]arenes, which are cyclic organic compounds. These compounds encapsulate guest molecules and show potential for material science applications, including molecular recognition and sensing technologies (Kou et al., 2010).
Polymer Applications : Research by Carvalho et al. (2001) investigates the morphology of poly(p-phenylene vinylene) derivatives, which are significant in the field of optoelectronics, specifically for their use in light-emitting electrochemical cells (LECs) (Carvalho et al., 2001).
Chemical Synthesis and Catalysis
Inifer Mechanism : A study by Dittmer et al. (1992) explores the interaction of specific benzene derivatives with BCl3, offering insights into cationic polymerizations, which are crucial for synthesizing polymers with tailored properties (Dittmer et al., 1992).
Photoluminescent Materials : Research by Loewe and Weder (2002) focuses on the synthesis and properties of photoluminescent benzene derivatives, highlighting their potential applications in creating new photoluminescent materials for various technological applications (Loewe & Weder, 2002).
Environmental and Recovery Applications
- Selective Separation of Palladium(II) : A study by Traeger et al. (2012) discusses the development of a solvent extraction system for the selective recovery of palladium from spent automotive catalysts, illustrating the application of benzene derivatives in environmental recovery processes (Traeger et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2ClO2/c1-13-8-4-7(11)9(5-6(8)10)14-3-2-12/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVPBTWCGJEGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OCCCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Ethylphenyl)-[4-(4-ethylphenyl)sulfonyl-6-methylquinolin-3-yl]methanone](/img/structure/B2600370.png)
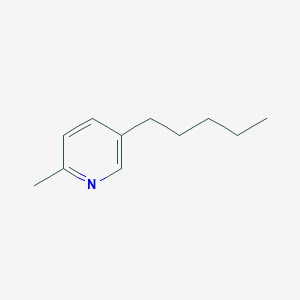
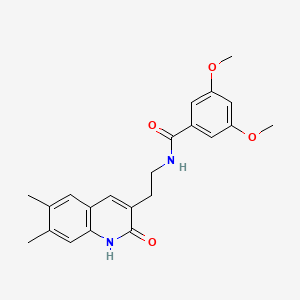
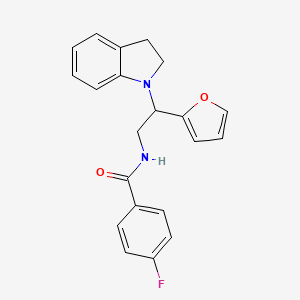
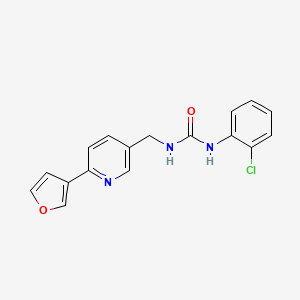
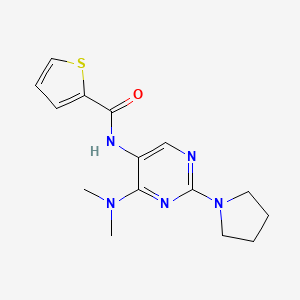
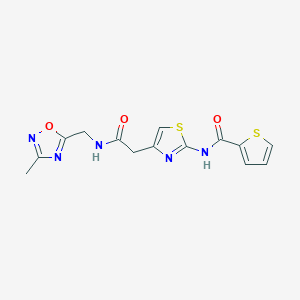
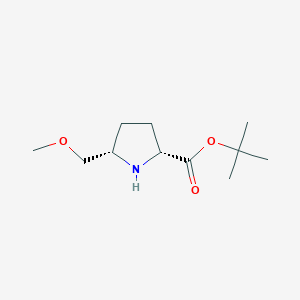

![N-(3-methoxypropyl)-6-[(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2600388.png)
